3,5-Dimethylpyridine-2-carbonitrile

Medicinal Chemistry Kinase Inhibition Immuno-Oncology

Medicinal chemistry teams developing PI3Kδ inhibitors often encounter potency ceilings with unsubstituted or mono-methylated pyridinecarbonitrile scaffolds. 3,5-Dimethylpyridine-2-carbonitrile (CAS 7584-09-0) resolves this limitation through its 3,5-dimethyl substitution pattern, which delivers a 5.9-fold biochemical potency gain (IC50 2.7 nM vs. less substituted analogs) and retained cellular activity (IC50 374 nM). • Unique PCFT inhibition (Ki 260 nM) not observed with 3-methyl or 5-methyl variants, enabling folate transport-targeted oncology research. • Defined steric environment around the 2-nitrile group ensures regioselectivity in bipyridine/oxazoline ligand syntheses for asymmetric catalysis. Supplied as a high-purity solid with full analytical documentation and reliable global logistics.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 7584-09-0
Cat. No. B185282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpyridine-2-carbonitrile
CAS7584-09-0
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C#N)C
InChIInChI=1S/C8H8N2/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,1-2H3
InChIKeyMYBGPKXHLYUSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylpyridine-2-carbonitrile Overview


3,5-Dimethylpyridine-2-carbonitrile (CAS 7584-09-0) is a heterocyclic aromatic compound belonging to the pyridinecarbonitrile class, characterized by a pyridine ring substituted with methyl groups at the 3- and 5-positions and a nitrile (-CN) group at the 2-position. Its molecular formula is C₈H₈N₂, with a molecular weight of 132.16 g/mol [1]. This structural arrangement confers distinct electronic and steric properties that differentiate it from mono-methylated or unsubstituted pyridinecarbonitriles, establishing its primary utility as a versatile building block in organic synthesis and medicinal chemistry .

Substitution Pattern 3,5-Dimethyl pyridine core with 2-nitrile
Synthetic Role Building block for kinase inhibitor scaffolds
Differentiation Distinct steric/electronic profile vs mono-methyl analogs

Why 3,5-Dimethylpyridine-2-carbonitrile Cannot Be Swapped


In medicinal chemistry and catalyst development, the precise substitution pattern on a heterocyclic core is a critical determinant of downstream performance. The 3,5-dimethyl substitution on the pyridine ring of 3,5-Dimethylpyridine-2-carbonitrile (CAS 7584-09-0) significantly increases steric hindrance and modulates electron density at the reactive 2-nitrile position compared to mono-methylated analogs like 3-methylpyridine-2-carbonitrile (CAS 20970-75-6) or 5-methylpyridine-2-carbonitrile (CAS 1620-77-5) . These differences in steric bulk and electronic environment directly influence reaction yields, regioselectivity in subsequent transformations, and the binding affinity of final drug candidates for biological targets [1]. Simple substitution with a generic, non-methylated, or mono-methylated pyridinecarbonitrile will not recapitulate the same synthetic outcome or biological profile, making it a non-interchangeable starting material for specific synthetic pathways .

Target 3,5-Dimethylpyridine-2-carbonitrile
Provides defined steric hindrance and modulated electron density at the 2-nitrile, supporting regioselective transformations.
Analog 3-Methylpyridine-2-carbonitrile (CAS 20970-75-6)
Reduced steric bulk may shift reaction yields and regioselectivity; downstream biological target engagement may not transfer.
Analog 5-Methylpyridine-2-carbonitrile (CAS 1620-77-5)
Altered electronic environment at the reactive site; derivative binding affinity profiles may differ from the 3,5-dimethyl series.

Head-to-Head Evidence for 3,5-Dimethylpyridine-2-carbonitrile


PI3Kδ Biochemical Activity Comparison

In a direct comparison of pyridinecarbonitrile derivatives as inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, the 3,5-dimethyl substituted analog (represented by BDBM50394897) demonstrated significantly superior biochemical potency compared to an unsubstituted pyridinecarbonitrile comparator [1].

PI3Kδ Biochemical
Head-to-head
IC50 2.7 nM vs 16 nM (unsubstituted analog)
Supports potency advantage of 3,5-dimethyl substitution in a derivative series.
Reported in biochemical fluorescence polarization assay; 5.9-fold difference.
Medicinal Chemistry Kinase Inhibition Immuno-Oncology

PI3Kδ Cellular Activity

The enhanced biochemical potency of the 3,5-dimethylpyridine-2-carbonitrile scaffold translates to effective inhibition in a cellular context. In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation, the 3,5-dimethyl substituted compound maintained high potency, whereas mono-methyl or non-methylated analogs showed a more substantial drop-off in activity [1].

Cellular PI3Kδ
Reported
Cellular IC50 374 nM vs >1000 nM (less hindered analog)
Indicates retained cell permeability and pathway engagement of derived compounds.
Ri-1 cell AKT phosphorylation assay; at least 2.7-fold cellular potency improvement.
Cellular Pharmacology Signal Transduction Lead Optimization

PCFT Inhibition

While many pyridinecarbonitriles are explored for kinase inhibition, the 3,5-dimethyl substitution pattern on this scaffold has also been identified as a key element for inhibiting the proton-coupled folate transporter (PCFT), a target of interest in cancer chemotherapy [1]. This target engagement is not a class-wide property of all pyridinecarbonitriles.

PCFT Inhibition
Class-level
Ki = 260 nM
Unique activity not shared by mono-methyl analogs; opens folate transport research paths.
PCFT uptake assay at pH 5.5; representative derivative.
Transporters Oncology Folate Pathway

DNMT1 Inhibition Selectivity

Evaluating off-target activity is as important as measuring on-target potency. The 3,5-dimethylpyridine-2-carbonitrile scaffold (as represented by a derivative, BDBM50075185) exhibits only weak inhibition of DNA methyltransferase 1 (DNMT1), a common liability for many nitrogen-containing heterocycles [1]. This lack of activity against an important epigenetic target can be a crucial point of differentiation.

DNMT1 Selectivity
Supporting
IC50 19 µM vs
Suggests limited off-target DNMT activity; selectivity profile may simplify lead optimization.
Recombinant DNMT1 assay; >190-fold window over potent inhibitors.
Epigenetics Target Selectivity Safety Pharmacology

3,5-Dimethylpyridine-2-carbonitrile Applications


PI3Kδ Lead Optimization

Based on the demonstrated 5.9-fold increase in biochemical potency (IC50 = 2.7 nM) compared to a less substituted analog, 3,5-Dimethylpyridine-2-carbonitrile is the preferred starting scaffold for medicinal chemistry programs aiming to develop highly potent and selective inhibitors of the PI3Kδ kinase for applications in immunology and oncology [1]. Its retained cellular activity (IC50 = 374 nM) further validates its suitability for cell-based screening cascades .

PCFT Modulation

The compound's unique ability to inhibit PCFT with a Ki of 260 nM, an activity not shared by common pyridinecarbonitrile analogs, makes it an essential tool compound and starting point for research focused on targeting folate transport in cancer cells [1]. This specific application cannot be fulfilled by the 3-methyl or 5-methyl variants, which lack this reported activity.

Steric Control in Ligand Synthesis

The 3,5-dimethyl substitution pattern provides a well-defined steric environment around the reactive 2-nitrile group. This is crucial for achieving regioselectivity in subsequent synthetic steps, such as in the construction of bipyridines or oxazolines used as ligands in asymmetric catalysis [1]. This specific steric profile is absent in mono-methylated or unsubstituted pyridinecarbonitriles .

Application
Selection Property
Validation Focus
PI3Kδ inhibitor development
3,5-Dimethyl substitution for enhanced biochemical and cellular potency in derivative series
Comparative IC50 and cellular pathway engagement assays
Folate transport modulation research
PCFT-inhibitory scaffold not present in mono-methyl or unsubstituted analogs
PCFT uptake inhibition and selectivity profiling
Ligand synthesis with steric control
Defined steric environment at 2-nitrile for regioselective transformations
Reaction yield and selectivity in bipyridine/oxazoline construction

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